molecular formula C10H8F3NO B1451330 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile CAS No. 916420-56-9

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1451330
M. Wt: 215.17 g/mol
InChI Key: QVUHRNMOVVDGKT-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile, also known as 3-Me-5-TFPAN, is a synthetic compound used in a wide range of laboratory experiments. It is a colorless liquid with a molecular weight of 223.18 g/mol and a boiling point of 96-97 °C. 3-Me-5-TFPAN is highly soluble in water, ethanol, and acetone, making it a versatile compound for many applications. Its main use is in the synthesis of organic compounds, such as amines, ethers, and alcohols. It has also been used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Compounds

The trifluoromethoxy (OCF3) group in aromatic compounds like 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile is noteworthy for its desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated aromatic compounds due to the use of toxic and unstable reagents, recent protocols have provided more user-friendly methods. These compounds are essential as building blocks for new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Catalysis and Mono-Methylation in Drug Synthesis

Mono-methylated products of phenyl acetonitrile, such as 2-Phenylpropionitrile, are in demand for non-steroidal anti-inflammatory drugs (NSAID) synthesis. Novel catalysts like potassium-promoted lanthanum-magnesium oxide have been developed for the selective mono-methylation of phenylacetonitrile, showcasing a significant advance in pharmaceutical synthesis (Jayaram Molleti & G. Yadav, 2017).

Fluorination and Nuclear Fluorination in Compound Development

The process of nuclear fluorination using reagents like Selectfluor® has been successfully applied to various diarylisoxazoles, which includes those with trifluoromethoxy groups. Such methodologies have implications in developing new compounds with specific chemical properties, necessary for pharmaceuticals and material science (C. E. Stephens & J. A. Blake, 2004).

Asymmetric Catalysis for Compound Functionalization

In the realm of pharmaceuticals and agrochemicals, the introduction of trifluoromethoxy groups into molecules is crucial due to their electron-withdrawing nature and high lipophilicity. Innovative asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes has been introduced, using new trifluoromethoxylation reagents for the functionalization of complex molecules (Shuo Guo et al., 2017).

Exploration in Organic Synthesis and Chemical Reactivity

The unique properties of the trifluoromethoxy group have made it a target for various fields, particularly life sciences. Recent advances in synthetic approaches have expanded the availability of trifluoromethoxylated molecules, contributing to advancements in organic chemistry and the development of new therapeutics (A. Tlili, F. Toulgoat, & T. Billard, 2016).

properties

IUPAC Name

2-[3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-7-4-8(2-3-14)6-9(5-7)15-10(11,12)13/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHRNMOVVDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239614
Record name 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

CAS RN

916420-56-9
Record name 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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